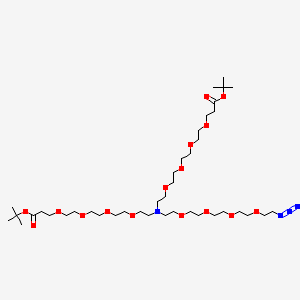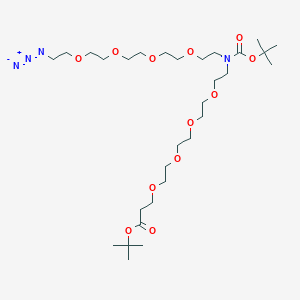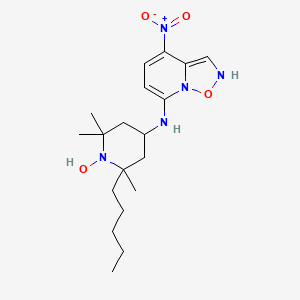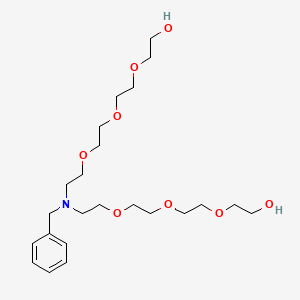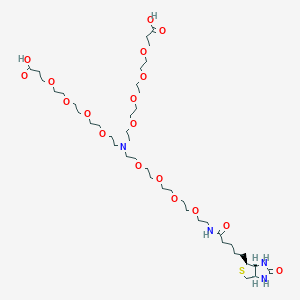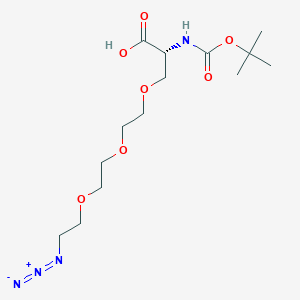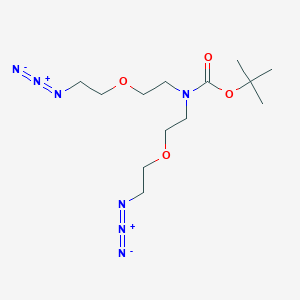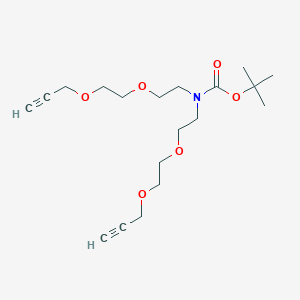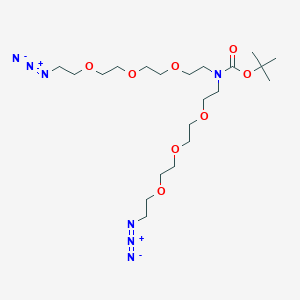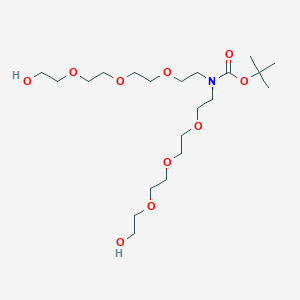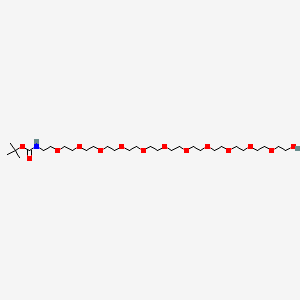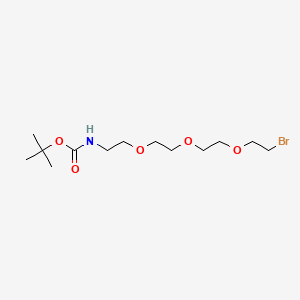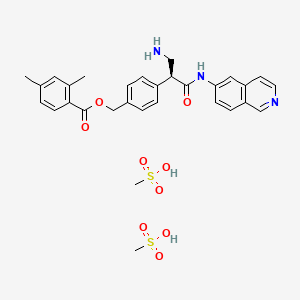
Netarsudil mesylate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
AR-13324 hat bedeutende Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Es wird hauptsächlich als okuläres Hypotonikum zur Behandlung von Glaukom und okulärer Hypertension eingesetzt. Es wurde gezeigt, dass die Verbindung starke Reduktionen des Augeninnendrucks mit einer langen Wirkdauer bewirkt und bei normotensiven Kaninchen und Affen gut vertragen wird . Zusätzlich wird AR-13324 in präklinischen Studien verwendet, um seine Wirksamkeit und Sicherheit bei der Senkung des Augeninnendrucks in Tiermodellen zu bewerten .
Wirkmechanismus
AR-13324 übt seine Wirkung über einen dualen Wirkmechanismus aus. Es hemmt Rho-Kinase, wodurch der Kammerwasserabfluss durch das Trabekelwerk erhöht wird, und den Noradrenalintransporter, wodurch die Kammerwasserproduktion verringert wird. Dieser duale Mechanismus führt zu einer signifikanten Reduktion des Augeninnendrucks. Die Verbindung induziert spezifische morphologische Veränderungen in kultivierten menschlichen und porzinen Trabekelwerkzellen, was zu einer erhöhten Abflusskapazität führt .
Wirkmechanismus
Target of Action
Netarsudil mesylate primarily targets two key proteins: Rho kinase and the norepinephrine transporter (NET) . Rho kinase plays a crucial role in controlling the drainage of fluid from the eye . The norepinephrine transporter, on the other hand, is involved in the reuptake of norepinephrine, a neurotransmitter that plays a role in various physiological processes .
Biochemical Pathways
This compound affects the conventional trabecular pathway of aqueous humor outflow . This is in contrast to many other glaucoma medications that affect the unconventional uveoscleral pathway through mechanisms involving prostaglandin F2-alpha analog . The increased outflow of aqueous humor resulting from the inhibition of Rho kinase and the norepinephrine transporter leads to a reduction in intraocular pressure .
Pharmacokinetics
After instillation into the eye, netarsudil is cleaved by esterases in the cornea to AR-13503, which is the active metabolite . This suggests that the drug primarily acts locally within the eye, minimizing systemic exposure and potential side effects .
Result of Action
The primary result of this compound’s action is the reduction of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension . This is achieved through the increased outflow of aqueous humor and the potential effects of norepinephrine transporter inhibition .
Action Environment
The action of this compound is influenced by the environment within the eye. The drug is administered as eye drops, and its action is localized primarily within the eye . The effectiveness of the drug may be influenced by factors such as the pH of the tear film, the presence of other medications, and individual patient factors such as tear production and blink rate.
Safety and Hazards
Netarsudil may cause respiratory tract irritation and may be harmful if absorbed through the skin or if swallowed . It may also cause skin and eye irritation . In clinical use, the most common side effects are hyperaemia (increased blood flow associated with redness, in 51% of patients) in the conjunctiva, cornea verticillata (drug deposits in the cornea, in 17%), and eye pain (in 17%) .
Biochemische Analyse
Biochemical Properties
Netarsudil mesylate specifically targets the conventional trabecular pathway of aqueous humour outflow . It acts as an inhibitor to the rho kinase and norepinephrine transporters found there . This is in contrast to many other glaucoma medications that affect protaglandin F2-alpha analog-like mechanisms in the unconventional uveoscleral pathway .
Cellular Effects
This compound has been shown to disrupt actin stress fibers and focal adhesions in trabecular meshwork cells . It also blocks the profibrotic effects of transforming growth factor-β2 in human trabecular meshwork cells .
Molecular Mechanism
The mechanism of action of this compound is not entirely clear. It inhibits the enzyme rho kinase, which appears to increase outflow of aqueous humor through the trabecular meshwork, and also to reduce pressure in the veins of the episcleral layer . The drug also inhibits the norepinephrine transporter .
Temporal Effects in Laboratory Settings
In a study conducted on porcine anterior segment cultures, it was found that while a standard concentration of 1 μM of netarsudil did cause an intraocular pressure (IOP) reduction and outflow vessel dilation, both a lower (0.1 μM) and a higher concentration (10 μM) of netarsudil had the opposite effect, resulting in IOP elevation and outflow vessel constriction .
Dosage Effects in Animal Models
In animal models, this compound has shown to produce large and durable IOP reductions that were sustained for at least 24 hours after once daily dosing . Transient, mild hyperemia was observed as the only adverse effect .
Metabolic Pathways
This compound is metabolized by esterases in the eye to its active metabolite, AR-13503 . Subsequent metabolism of netarsudil’s esterase metabolite, AR-13503, was not detectable .
Transport and Distribution
The clearance of this compound is strongly influenced by its low plasma concentrations following topical administration and absorption and high protein binding in human plasma .
Subcellular Localization
After instillation into the eye, this compound is cleaved by esterases in the cornea to AR-13503, which is the active metabolite . Concentrations reached in the blood plasma are so low that they are generally not detectable .
Vorbereitungsmethoden
Die Herstellung von AR-13324 beinhaltet die Verwendung einer chiralen Ligand-induzierten Synthese. Diese Methode ist gegenüber herkömmlichen Methoden der chiralen Hochleistungsflüssigkeitschromatographie (HPLC) oder der überkritischen Fluidchromatographie (SFC) aufgrund ihrer Einfachheit, niedrigeren Kosten und höheren Ausbeute zu bevorzugen. Der Prozess beginnt mit der Schutz der Hydroxylgruppen in 4-(Hydroxymethyl)phenylessigsäure unter Verwendung von tert-Butyldimethylsilylchlorid (TBSCl) oder Triisopropylsilylchlorid (TIPSCl), um die Rohverbindung zu erhalten .
Analyse Chemischer Reaktionen
AR-13324 durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Esteraseinhibitoren und isotopenmarkierte interne Standards. Die Verbindung wird in vivo zu ihrem aktiven Metaboliten AR-13503 und seinem Enantiomer AR-13323 metabolisiert. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind AR-13503 und AR-13534, das Enantiomer von AR-13503 .
Vergleich Mit ähnlichen Verbindungen
AR-13324 ist aufgrund seines dualen Wirkmechanismus einzigartig, der es von anderen okulären Hypotonika unterscheidet. Ähnliche Verbindungen sind Latanoprost, ein Prostaglandinanalog, und andere Rho-Kinase-Inhibitoren. Während Latanoprost hauptsächlich den uveoskleralen Abfluss erhöht, erhöht AR-13324 den Trabekelabfluss und senkt die Kammerwasserproduktion, was es in bestimmten Fällen effektiver macht . Weitere ähnliche Verbindungen sind AR-13323, AR-13503 und AR-13534, die verwandte Enantiomere und Metaboliten von AR-13324 sind .
Eigenschaften
IUPAC Name |
[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3.2CH4O3S/c1-18-3-10-25(19(2)13-18)28(33)34-17-20-4-6-21(7-5-20)26(15-29)27(32)31-24-9-8-23-16-30-12-11-22(23)14-24;2*1-5(2,3)4/h3-14,16,26H,15,17,29H2,1-2H3,(H,31,32);2*1H3,(H,2,3,4)/t26-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDRLKRHJOAQDC-FBHGDYMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.CS(=O)(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)[C@@H](CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.CS(=O)(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N3O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027773 | |
| Record name | Netarsudil dimesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
645.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1422144-42-0 | |
| Record name | Netarsudil mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422144420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Netarsudil dimesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NETARSUDIL MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL756B1K0U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Netarsudil mesylate in lowering intraocular pressure (IOP)?
A1: this compound is a Rho kinase and norepinephrine transporter inhibitor. [, ] In humans, it lowers IOP primarily by increasing outflow facility and decreasing episcleral venous pressure. [, ] While studies in animal models have also shown a reduction in aqueous humor production, this effect has not yet been confirmed in humans. []
Q2: Are there any studies investigating the Aqueous Humor Dynamics (AHD) of this compound in humans?
A2: Yes, a study specifically designed to evaluate the AHD of this compound ophthalmic solution 0.02% in healthy volunteers was conducted. [] This study confirmed the IOP-lowering effect of the drug in humans.
Q3: Has this compound been formulated with other drugs for treating glaucoma?
A3: Yes, a new combination product containing this compound and Latanoprost has been introduced. [] While the abstract doesn't elaborate on the specifics of this combination, it suggests a potential synergistic effect or improved patient outcomes with the dual-drug formulation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B609454.png)
